1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolone core, which is known for its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the triazolone core: This step often involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the 3-chlorobenzyl group: This can be achieved through nucleophilic substitution reactions, where a suitable benzyl halide reacts with the triazolone intermediate.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyridin-3-yl group attachment: This step may involve coupling reactions such as Suzuki or Heck coupling, utilizing appropriate pyridine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or metal hydrides like lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials, coatings, or catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one: This compound itself.
N-(3-chlorobenzyl)-N-(4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl)acetamide: A similar compound with a different core structure.
N-(4-(1H-pyrazol-4-yl)phenyl)-N-(3-chlorobenzyl)-2-(pyridin-3-yl)acetamide: Another related compound with a pyrazole group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the triazolone core
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-5-1-3-12(9-14)11-21-17(23)22(15-6-7-15)16(20-21)13-4-2-8-19-10-13/h1-5,8-10,15H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZTHZTZDNZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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